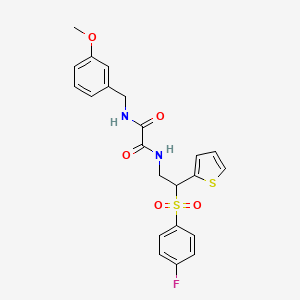

N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide

Description

N1-(2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a sulfonyl group linked to a 4-fluorophenyl moiety, a thiophen-2-yl substituent, and a 3-methoxybenzyl group. Oxalamides are often investigated for their receptor-binding properties, metabolic stability, and safety profiles, as exemplified by analogs like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), a commercially approved umami flavoring agent .

Properties

IUPAC Name |

N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O5S2/c1-30-17-5-2-4-15(12-17)13-24-21(26)22(27)25-14-20(19-6-3-11-31-19)32(28,29)18-9-7-16(23)8-10-18/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWRWXCBEPYLKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : CHFNOS

- Molecular Weight : 450.5 g/mol

The presence of a sulfonyl group and thiophene ring suggests potential interactions with various biological targets, particularly in the nervous system.

Research indicates that compounds with similar structures often interact with neuronal ion channels, particularly calcium channels. The sulfonamide moiety may enhance binding affinity to these channels, leading to modulation of neurotransmitter release and pain pathways.

- Calcium Channel Inhibition : Compounds structurally related to this compound have been shown to inhibit CaV2.2 and CaV3.2 channels, which are critical in neuropathic pain signaling pathways .

- Blood-Brain Barrier Penetration : The ability of these compounds to penetrate the blood-brain barrier is crucial for their effectiveness in treating central nervous system disorders. Molecular modeling studies suggest that modifications in the chemical structure can significantly enhance this property .

Pharmacological Studies

Several studies have evaluated the biological activity of related compounds, revealing insights into their therapeutic potential:

- Antinociceptive Effects : A study on N-sulfonylphenoxazines demonstrated significant antinociceptive effects in animal models, indicating potential applications in pain management .

- Stability and Metabolism : Investigations into metabolic stability showed that compounds with sulfonyl groups exhibit enhanced stability in plasma compared to their acyl counterparts, which is vital for prolonged therapeutic effects .

Case Studies

- Neuropathic Pain Models : In rodent models of neuropathic pain, derivatives of the compound were tested for their ability to reduce pain sensitivity. Results indicated a dose-dependent reduction in pain responses, suggesting effective modulation of calcium channels involved in nociception .

- CNS Activity : The central nervous system (CNS) activity was assessed through behavioral tests that measure anxiety and depression-like behaviors. Compounds similar to this compound showed promise in reducing anxiety levels, indicating potential antidepressant effects.

Data Tables

The following tables summarize key findings related to the biological activity and properties of the compound.

| Property | Value |

|---|---|

| Molecular Weight | 450.5 g/mol |

| Inhibition of CaV Channels | Low micromolar range |

| Plasma Stability | >90% intact after 24h |

| Compound | CNS MPO Score |

|---|---|

| N1-(4-fluorophenyl)sulfonamide | 4.5 |

| N1-(3-methoxybenzyl) derivative | 4.3 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound shares a core oxalamide structure with several analogs but differs in substituent groups, which influence its physicochemical and biological properties. Key comparisons include:

Key Findings:

Structural Impact on Function: The sulfonyl group in the target compound may confer greater metabolic stability compared to methoxy or pyridyl groups in S336 and S5456, as sulfonamides are less prone to hydrolysis .

Safety and Toxicology: S336 has a NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats, with a safety margin exceeding 33 million for human exposure . The target compound’s safety profile remains unstudied but could differ due to its sulfonyl and thiophene moieties.

Metabolism :

- Oxalamides like S336 undergo rapid hepatic metabolism without amide bond cleavage, suggesting similar pathways for the target compound . However, the sulfonyl group may alter phase I/II metabolism compared to methoxy or pyridyl analogs.

Regulatory Standing :

- S336 is globally approved for food use, while the target compound lacks regulatory evaluation. Its structural complexity (e.g., sulfonyl group) may require additional toxicological studies for approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.